molecular formula C11H8ClN5S B1349450 8-(4-Chlorophenylthio)adenine CAS No. 696574-61-5

8-(4-Chlorophenylthio)adenine

Cat. No. B1349450
CAS RN: 696574-61-5
M. Wt: 277.73 g/mol
InChI Key: YHRBNTRFUBHISO-UHFFFAOYSA-N
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Description

8-(4-Chlorophenylthio)adenine, or 8-CPT-Adenine, is a synthetic adenine derivative that has been widely studied in scientific research. It is an important tool for scientists, as it can be used to study the mechanism of action and biochemical and physiological effects of various substances. This article will provide an overview of 8-CPT-Adenine, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Proteomics Research

“8-(4-Chlorophenylthio)adenine” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and locations.

Steroid Hydroxylases Expression

Research has shown that 8-(4-Chlorophenylthio)adenine can stimulate the expression of steroid hydroxylases . Steroid hydroxylases are enzymes that play a crucial role in steroid biosynthesis, a biological process that produces steroids from simple precursors.

Cortisol Synthesis

8-(4-Chlorophenylthio)adenine has been found to stimulate cortisol synthesis . Cortisol is a steroid hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response.

Cav3.2 Calcium Channels Expression

This compound can induce the expression of Cav3.2 calcium channels . These channels are important for the regulation of calcium ions in various types of cells, playing a key role in cell signaling.

cAMP-Independent Mechanism

8-(4-Chlorophenylthio)adenine operates through a cAMP-independent mechanism . This means it can stimulate cellular responses without the need for cyclic adenosine monophosphate (cAMP), a common messenger in many biological processes.

Inhibition of Equilibrative Nucleoside Transporter 1

There is evidence that 8-(4-Chlorophenylthio)adenine and its corresponding putative hydrolysis products can inhibit the Equilibrative Nucleoside Transporter 1 . This transporter is responsible for the uptake of nucleosides, which are essential for DNA and RNA synthesis.

properties

IUPAC Name

8-(4-chlorophenyl)sulfanyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5S/c12-6-1-3-7(4-2-6)18-11-16-8-9(13)14-5-15-10(8)17-11/h1-5H,(H3,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRBNTRFUBHISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=NC3=NC=NC(=C3N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359141
Record name 8-(4-Chlorophenylthio)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Chlorophenylthio)adenine

CAS RN

696574-61-5
Record name 8-(4-Chlorophenylthio)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 8-(4-Chlorophenylthio)adenine 3',5'-cyclic monophosphate affect PTH/PTHrP receptor gene expression in osteoblast-like cells?

A: 8-(4-Chlorophenylthio)adenine 3',5'-cyclic monophosphate, a cell-permeable analog of cyclic adenosine monophosphate (cAMP), mimics the effects of Parathyroid hormone (PTH) on PTH/PTH-related protein (PTHrP) receptor gene expression in UMR-106 osteoblast-like cells []. The study demonstrated that 8-(4-Chlorophenylthio)adenine 3',5'-cyclic monophosphate, similar to PTH and forskolin (an adenylyl cyclase activator), significantly decreased PTH/PTHrP receptor mRNA levels. This suggests that 8-(4-Chlorophenylthio)adenine 3',5'-cyclic monophosphate acts downstream of cAMP production in the signaling pathway. Interestingly, the study found this downregulation occurs independently of protein kinase A (PKA) activity, even though PKA is typically activated by cAMP []. This points towards a novel, PKA-independent mechanism of cAMP-mediated gene regulation in osteoblast-like cells.

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